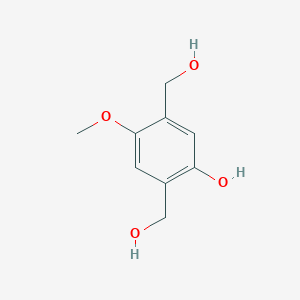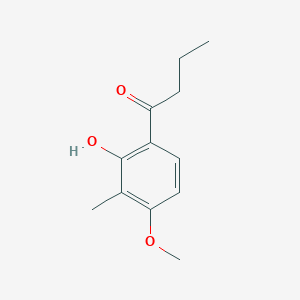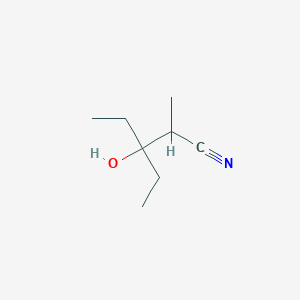
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl-, also known as 3-ethyl-3-hydroxy-2-methylpentanenitrile, is an organic compound with the molecular formula C8H15NO. This compound is characterized by the presence of a nitrile group (-C≡N) attached to a pentane backbone, with additional ethyl, hydroxy, and methyl substituents. It is a versatile compound used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 3-ethyl-2-methylpentan-3-ol with a nitrile source such as cyanogen bromide (BrCN) in the presence of a base like sodium hydroxide (NaOH). The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency. Catalysts may also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Cyanogen bromide (BrCN) in the presence of a base.
Major Products Formed
Oxidation: 3-ethyl-2-methylpentan-3-one.
Reduction: 3-ethyl-3-hydroxy-2-methylpentanamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
3-ethyl-2-methylpentanenitrile: Lacks the hydroxy group, resulting in different reactivity and applications.
3-hydroxy-2-methylpentanenitrile: Lacks the ethyl group, affecting its physical and chemical properties.
2-methylpentanenitrile: Lacks both the ethyl and hydroxy groups, making it less versatile.
Uniqueness
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the hydroxy and nitrile groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
| 96790-94-2 | |
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
3-ethyl-3-hydroxy-2-methylpentanenitrile |
InChI |
InChI=1S/C8H15NO/c1-4-8(10,5-2)7(3)6-9/h7,10H,4-5H2,1-3H3 |
Clave InChI |
MIKIMPQQGFWAIH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(C)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/no-structure.png)
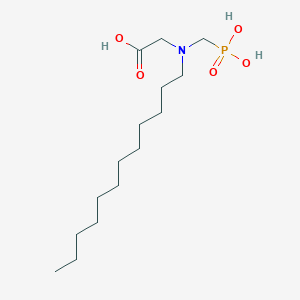
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)

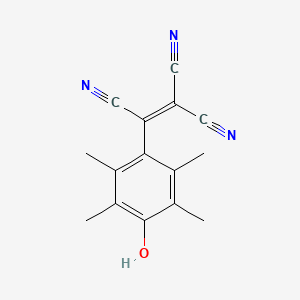
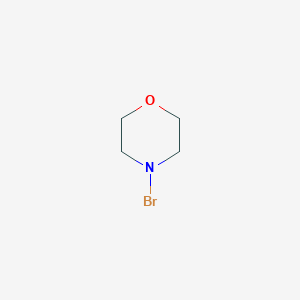
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
